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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)piperidine

hydrochloride

CAS No.: 1177348-56-9

Cat. No.: B1645076

Get Quote

Technical Monograph: 2-(2-
Chlorophenyl)piperidine Hydrochloride
Scaffold Analysis, Synthetic Pathways, and Pharmacological Context

Part 1: Executive Technical Summary
2-(2-Chlorophenyl)piperidine hydrochloride is a privileged heterocyclic scaffold in medicinal

chemistry, serving as a critical pharmacophore in the development of dissociative anesthetics,

NMDA receptor antagonists, and Sigma receptor ligands. Structurally, it consists of a saturated

piperidine ring substituted at the ortho position with a chlorinated phenyl group.

This compound is distinct from, yet structurally homologous to, the dissociative anesthetic

Ketamine (a cyclohexanone derivative). In the research context, 2-(2-Chlorophenyl)piperidine is

frequently utilized to probe Structure-Activity Relationships (SAR) regarding the conformational

restrictions of aryl-amine binding pockets in monoamine transporters and glutamate receptors.
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Chemical Identity & Nomenclature
Parameter Technical Specification

Chemical Name 2-(2-Chlorophenyl)piperidine hydrochloride

Common Synonyms
2-(2-Cl-Ph)-Pip HCl; 2-CP-Piperidine HCl;

Desketo-norketamine analog

CAS Number (HCl)
1177348-56-9 (Primary ref); Note: 1213478-51-

3 refers to the free base/general structure.[1]

Molecular Formula C₁₁H₁₄ClN[1][2] · HCl

Molecular Weight
195.69 g/mol (Free Base); 232.15 g/mol (HCl

Salt)

SMILES Cl.ClC1=CC=CC=C1C2NCCCC2

InChI Key
FTKLHBSSVCQTMM-UHFFFAOYSA-N (Free

Base)

Part 2: Advanced Synthetic Methodology
The synthesis of 2-(2-Chlorophenyl)piperidine requires precision to avoid hydrodechlorination

(loss of the chlorine atom) during the reduction of the aromatic pyridine ring. The following

protocol utilizes a Suzuki-Miyaura Coupling followed by a Selective Catalytic Hydrogenation.

Strategic Workflow (Graphviz)
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Figure 1: Two-step synthetic pathway highlighting the critical hydrogenation step where

selectivity is required to preserve the aryl chloride.
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Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-Chlorophenyl)pyridine (Suzuki
Coupling)
This step constructs the biaryl core. The use of 2-chlorophenylboronic acid introduces the

halogenated ring early in the sequence.

Reagents: 2-Bromopyridine (1.0 eq), 2-Chlorophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5

mol%), Na₂CO₃ (2.0 eq).

Solvent System: Dimethoxyethane (DME) : Water (3:1).

Procedure:

Degas the solvent mixture with Nitrogen for 30 minutes.

Combine reagents in a round-bottom flask under inert atmosphere.

Reflux at 85°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of

bromopyridine.

Workup: Cool to RT, dilute with water, extract with Ethyl Acetate (3x). Wash organics with

brine, dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Step 2: Selective Hydrogenation to 2-(2-Chlorophenyl)piperidine
HCl
Critical Note: Standard Pd/C hydrogenation will likely strip the chlorine atom

(hydrodechlorination). Platinum Oxide (Adams' Catalyst) or Rhodium on Carbon (Rh/C) in

acidic media is required to reduce the pyridine ring while preserving the aryl chloride [1].

Reagents: 2-(2-Chlorophenyl)pyridine (from Step 1), PtO₂ (Adams' Catalyst, 5-10 wt%),

Conc. HCl (1.1 eq).

Solvent: Glacial Acetic Acid or Methanol.
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Procedure:

Dissolve the intermediate in the solvent and add HCl.

Add the catalyst carefully (pyrophoric risk).

Hydrogenate in a Parr shaker at 40–50 psi at Room Temperature.

Monitoring: Monitor closely via LC-MS. Stop immediately upon disappearance of the

starting material to prevent over-reduction.

Workup: Filter catalyst through Celite. Concentrate the filtrate to dryness.

Crystallization: Recrystallize the residue from Isopropanol/Ether to yield the hydrochloride

salt as a white crystalline solid.

Part 3: Pharmacological & Structural Context[3]
2-(2-Chlorophenyl)piperidine is a structural isostere of several psychoactive compounds. Its

pharmacology is defined by the spatial arrangement of the basic nitrogen relative to the

lipophilic chlorophenyl ring.

Structure-Activity Relationship (SAR) Map

2-(2-Chlorophenyl)piperidine

Ketamine/Norketamine
(NMDA Antagonism)

Des-keto/Ring-contraction
Isostere

Pethidine Analogues
(Opioid/Serotonergic)

Phenylpiperidine
Scaffold

Sigma-1 Receptor
(Chaperone Modulation)

High Affinity
Ligand

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1645076/docs?utm_src=pdf-body-img#2-2-chlorophenyl-piperidine-hydrochloride-cas-number-and-synonyms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1645076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Pharmacophore mapping showing the relationship between the target molecule and

major drug classes.

Mechanism of Action Profile
NMDA Receptor Modulation: Like its cyclohexanone cousins (Ketamine), 2-arylpiperidines

can act as open-channel blockers of the NMDA receptor, though often with lower affinity than

the 2-oxo-cyclohexyl analogs.

Sigma Receptors (σ1/σ2): Piperidine derivatives are "privileged structures" for Sigma

receptors. The 2-(2-chlorophenyl) moiety provides the necessary bulk and lipophilicity for the

hydrophobic pocket of the σ1 receptor [2].

Monoamine Transporters: 2-substituted piperidines (e.g., Methylphenidate analogs) are

known inhibitors of the Dopamine (DAT) and Norepinephrine (NET) transporters. The 2-

chloro substituent influences selectivity via steric hindrance and halogen bonding.

Part 4: Safety & Handling (SDS Summary)
Signal Word:WARNING

Hazard Class Statement Precaution

Acute Toxicity (Oral) H302: Harmful if swallowed.
P264: Wash hands thoroughly

after handling.

Skin Irritation H315: Causes skin irritation.
P280: Wear protective

gloves/eye protection.

Eye Irritation
H319: Causes serious eye

irritation.

P305+P351: Rinse cautiously

with water.

Specific Target Organ
H335: May cause respiratory

irritation.

P261: Avoid breathing

dust/fume.

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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